O=C(OC(C)(C)C)N1CCC=C(B2OC(C)(C)C(C)(C)O2)C1
. This indicates that the compound contains a boronic ester group attached to an indazole ring, which is further connected to a carboxylate group. The primary application of Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate lies in its role as a synthetic intermediate. It can be used to incorporate the indazole moiety into more complex molecules through Suzuki-Miyaura cross-coupling reactions. [, , ] This has potential applications in the development of:
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6